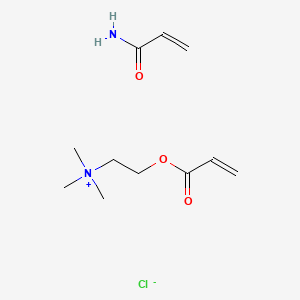

Prop-2-enamide;trimethyl(2-prop-2-enoyloxyethyl)azanium;chloride

Descripción general

Descripción

Prop-2-enamide;trimethyl(2-prop-2-enoyloxyethyl)azanium;chloride is a synthetic polymer known for its versatile applications in various fields. This compound is a copolymer of trimethylaminoethylacetate salt and acrylamide, often used for its cationic properties and high molecular weight .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-enamide;trimethyl(2-prop-2-enoyloxyethyl)azanium;chloride typically involves the polymerization of trimethylaminoethylacetate salt with acrylamide. The reaction is carried out under controlled conditions to ensure the formation of the desired polymer. The process involves the use of initiators such as azobisisobutyronitrile (AIBN) or potassium persulfate to initiate the polymerization reaction .

Industrial Production Methods

In industrial settings, the production of this polymer is carried out in large-scale reactors where the monomers are mixed and polymerized under controlled temperatures and pressures. The reaction mixture is then purified to remove any unreacted monomers and by-products. The final product is obtained in the form of a powder or solution, depending on the intended application .

Análisis De Reacciones Químicas

Types of Reactions

Prop-2-enamide;trimethyl(2-prop-2-enoyloxyethyl)azanium;chloride undergoes various chemical reactions, including:

Hydrolysis: The amide groups in the polymer can undergo hydrolysis to form carboxylic acids and ammonium ions.

Substitution: The chloride ions in the polymer can be substituted with other anions through ion-exchange reactions.

Common Reagents and Conditions

Hydrolysis: Typically carried out in acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide are used.

Substitution: Ion-exchange reactions are carried out using various anion-exchange resins.

Major Products Formed

Hydrolysis: Carboxylic acids and ammonium ions.

Oxidation: Various oxidation products depending on the oxidizing agent used.

Substitution: Polymers with different anionic groups.

Aplicaciones Científicas De Investigación

Prop-2-enamide;trimethyl(2-prop-2-enoyloxyethyl)azanium;chloride has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of Prop-2-enamide;trimethyl(2-prop-2-enoyloxyethyl)azanium;chloride involves its cationic nature, which allows it to interact with negatively charged molecules and surfaces. This interaction is primarily driven by electrostatic forces, leading to the formation of complexes and aggregates. The polymer can also form hydrogels through cross-linking, which is useful in various applications such as drug delivery and tissue engineering .

Comparación Con Compuestos Similares

Similar Compounds

Polyquaternium-33: A similar cationic polymer used in personal care products.

Polyacrylamide: A nonionic polymer used in water treatment and as a thickening agent.

PolyDADMAC: A cationic polymer used in water treatment and paper manufacturing.

Uniqueness

Prop-2-enamide;trimethyl(2-prop-2-enoyloxyethyl)azanium;chloride is unique due to its specific combination of cationic and amide functionalities, which provide it with a wide range of applications in different fields. Its ability to form hydrogels and interact with various molecules makes it particularly valuable in biomedical and industrial applications .

Propiedades

Número CAS |

69418-26-4 |

|---|---|

Fórmula molecular |

C11H21ClN2O3 |

Peso molecular |

264.75 g/mol |

Nombre IUPAC |

prop-2-enamide;trimethyl(2-prop-2-enoyloxyethyl)azanium;chloride |

InChI |

InChI=1S/C8H16NO2.C3H5NO.ClH/c1-5-8(10)11-7-6-9(2,3)4;1-2-3(4)5;/h5H,1,6-7H2,2-4H3;2H,1H2,(H2,4,5);1H/q+1;;/p-1 |

Clave InChI |

PKBWOCHWPFCSLN-UHFFFAOYSA-M |

SMILES |

C[N+](C)(C)CCOC(=O)C=C.C=CC(=O)N.[Cl-] |

SMILES canónico |

C[N+](C)(C)CCOC(=O)C=C.C=CC(=O)N.[Cl-] |

Key on ui other cas no. |

69418-26-4 |

Pictogramas |

Environmental Hazard |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.